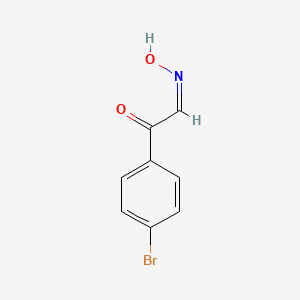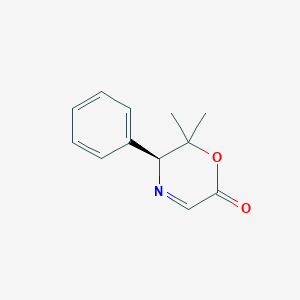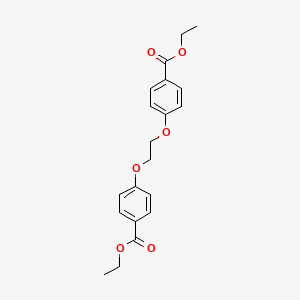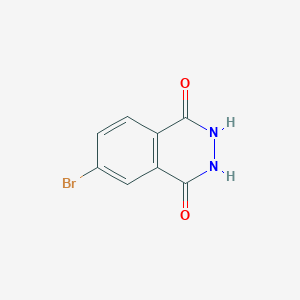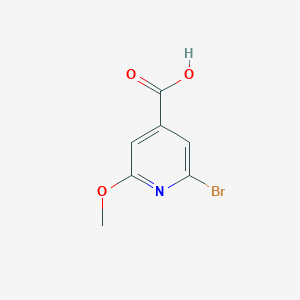
2-Bromo-6-methoxyisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methoxyisonicotinic acid is a compound that is closely related to various brominated and methoxylated aromatic compounds, which have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed using bromine in acetic acid, yielding an 84% success rate . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and nucleophilic substitution, culminating in an overall yield of 67% . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group are evident from the bond angles observed in the molecule. These structural features are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of brominated and methoxylated compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which facilitates nucleophilic substitution reactions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The methoxy group can also participate in reactions, serving as a directing group in electrophilic aromatic substitution. The chemical behavior of this compound would likely be similar, with the potential for various organic transformations based on the reactivity of the bromo and methoxy groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic techniques and computational methods. The experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of bromonicotinic acids provide detailed information on the vibrational assignments and intermolecular hydrogen bonds . These studies help in understanding the stability, reactivity, and potential intermolecular interactions of such compounds. The physical properties such as melting point, boiling point, solubility, and crystalline structure are also influenced by the molecular geometry and the nature of substituents.
Applications De Recherche Scientifique
Fluorescent Labeling in HPLC Analysis
2-Bromo-6-methoxynaphthalene, a derivative of 2-Bromo-6-methoxyisonicotinic acid, has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of carboxylic acids. This application is particularly useful in the separation and detection of biologically active carboxylic acids, such as fatty acids and bile acids, in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Synthesis of Anti-inflammatory Agents
This compound plays a crucial role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It has been used in the preparation of agents like nabumetone and naproxen, highlighting its significance in the pharmaceutical industry (Xu & He, 2010).
Analysis in Pharmaceuticals and Cosmetics
The compound has found application in the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. Its utility as a prechromatographic fluorescent labeling reagent for dicarboxylic acids analysis underscores its versatility and importance in quality control processes (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).
Synthesis of Pyridines
This compound has been used in the synthesis and metallation of anilides, leading to the preparation of 2, 3, 4-trisubstituted pyridines. This application demonstrates its utility in organic synthesis, particularly in creating complex organic structures (Epsztajn, Bieniek, Płotka, & Suwald, 1989).
Safety and Hazards
The safety information for 2-Bromo-6-methoxyisonicotinic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-bromo-6-methoxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWQBBSWODQKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465826 |
Source


|
| Record name | 2-Bromo-6-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853029-93-3 |
Source


|
| Record name | 2-Bromo-6-methoxyisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

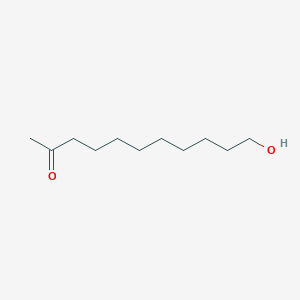
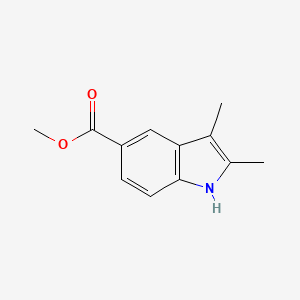

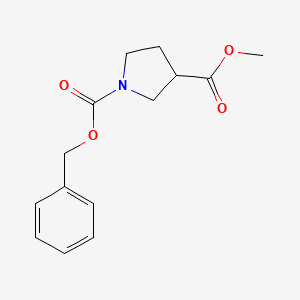
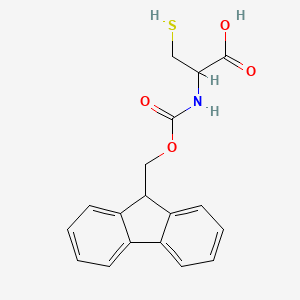
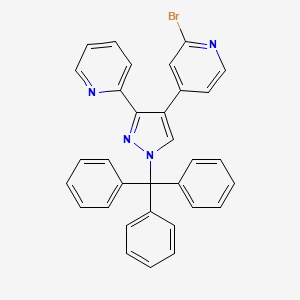
![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)


